molecular formula C24H26N2O3S3 B13832133 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium CAS No. 30457-66-0

2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium

Cat. No.: B13832133
CAS No.: 30457-66-0
M. Wt: 486.7 g/mol
InChI Key: ZCJPIQRUDMDSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium is a complex organic compound with a molecular formula of C24H26N2O3S3 and a molecular weight of 486.66984 . This compound belongs to the benzothiazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium involves several steps. The synthetic route typically includes the condensation of 3-ethylbenzothiazolium with isobut-1-enyl and sulphonatobutyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is studied for its potential as a fluorescent probe due to its unique optical properties. In medicine, it is being explored for its potential therapeutic effects, including its role as an antimicrobial agent. In industry, it is used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Compared to other benzothiazolium compounds, 2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium is unique due to its specific structural features and functional groups. Similar compounds include 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide and 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-benzothiazolium .

Properties

CAS No.

30457-66-0

Molecular Formula

C24H26N2O3S3

Molecular Weight

486.7 g/mol

IUPAC Name

4-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate

InChI

InChI=1S/C24H26N2O3S3/c1-3-25-19-10-4-6-12-21(19)30-23(25)16-18(2)17-24-26(14-8-9-15-32(27,28)29)20-11-5-7-13-22(20)31-24/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3

InChI Key

ZCJPIQRUDMDSMK-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-])/C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCCCS(=O)(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.